1-Chloro-1-(3-ethoxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol It is a chlorinated derivative of propanone, featuring an ethoxyphenyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1-(3-ethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(3-ethoxyphenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, optimizing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in anhydrous conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like 1-(3-ethoxyphenyl)-2-propanol.
Reduction: Formation of 1-(3-ethoxyphenyl)propan-2-ol.
Oxidation: Formation of 3-ethoxybenzoic acid.
Scientific Research Applications
1-Chloro-1-(3-ethoxyphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity, gene expression, and cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
1-Chloro-1-(3-ethoxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-2-propanone: This compound is a simpler chlorinated derivative of propanone and is used as a chemical intermediate in organic synthesis.
The presence of the ethoxy group in this compound imparts unique chemical properties, making it more versatile in certain synthetic applications compared to its simpler analogs.
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-chloro-1-(3-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-14-10-6-4-5-9(7-10)11(12)8(2)13/h4-7,11H,3H2,1-2H3 |
InChI Key |
ZTKYIACNMFPTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C(=O)C)Cl |
Origin of Product |
United States |
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